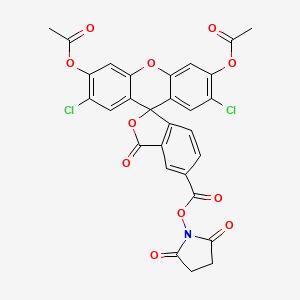

Carboxy-DCFDA N-succinimidyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carboxy-DCFDA N-succinimidyl ester is a cell-permeable, fluorogenic esterase substrate. It is widely used in scientific research due to its ability to become hydrolyzed intracellularly to a green fluorophore, which covalently bonds to proteins . This compound is particularly useful in various biological and chemical applications, including cell labeling and tracking.

Mécanisme D'action

Target of Action

The primary target of 5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate N-succinimidyl ester, also known as Carboxy-DCFDA N-succinimidyl ester, are the intracellular amines . These amines are present on intracellular membrane structures .

Mode of Action

This compound is a stable, cell-permeable non-fluorescent dye . Once it diffuses into the cell, intracellular esterases cleave the acetate group to generate CFSE . This compound then interacts with cellular amines via its succinimidyl groups to generate a highly fluorescent green dye . This covalent coupling reaction allows CFSE to be retained in the cell for an extended period .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cell proliferation pathway . The fluorescence intensity of the dye halves with each successive cell division , allowing the tracking of cell proliferation.

Pharmacokinetics

It is known that the compound is cell-permeable , and once inside the cell, it is metabolized by intracellular esterases .

Result of Action

The result of the action of this compound is the generation of a highly fluorescent green dye within the cell . This fluorescence can be used to track cell proliferation and motility, as well as for in vivo cell tracking experiments .

Action Environment

The action of this compound is influenced by the pH of the environment . The dye is prepared in a physiological buffer with a pH of 7.0 . The fluorescence of the dye can be detected using any instrument or filter set compatible with fluorescein detection .

Analyse Biochimique

Biochemical Properties

The compound plays a significant role in biochemical reactions. It is used to stain cells, especially immune cells, for analysis in applications such as flow cytometry . Once it diffuses into the cell, it covalently binds to primary amino groups present on intracellular membrane structures .

Cellular Effects

5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate N-succinimidyl ester influences cell function by becoming hydrolyzed intracellularly to a green fluorophore DCFA . This process allows the compound to covalently bond to proteins, affecting various cellular processes .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It covalently binds to primary amino groups present on intracellular membrane structures . This binding interaction allows the compound to exert its effects, including changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate N-succinimidyl ester can change. The compound is stable and does not degrade easily

Transport and Distribution

The compound is transported and distributed within cells and tissues through diffusion . It can interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 5(6)-Carboxy-2’,7’-dichlorofluorescein diacetate N-succinimidyl ester is primarily within the intracellular membrane structures due to its ability to bind to primary amino groups present on these structures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Carboxy-DCFDA N-succinimidyl ester is synthesized through a series of chemical reactions involving the esterification of carboxy-2’,7’-dichlorofluorescein with N-hydroxysuccinimide. The reaction typically requires the presence of a dehydrating agent such as dicyclohexylcarbodiimide to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes under controlled conditions to ensure high purity and yield. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired level of purity .

Analyse Des Réactions Chimiques

Types of Reactions

Carboxy-DCFDA N-succinimidyl ester primarily undergoes hydrolysis and esterification reactions. Upon entering cells, it is hydrolyzed by intracellular esterases to form the fluorescent compound 5-(and-6)-carboxy-2’,7’-dichlorofluorescein .

Common Reagents and Conditions

Hydrolysis: Intracellular esterases are the primary reagents that catalyze the hydrolysis of this compound.

Esterification: N-hydroxysuccinimide and dicyclohexylcarbodiimide are commonly used reagents in the esterification process.

Major Products Formed

The major product formed from the hydrolysis of this compound is 5-(and-6)-carboxy-2’,7’-dichlorofluorescein, which is a green fluorescent compound .

Applications De Recherche Scientifique

Carboxy-DCFDA N-succinimidyl ester has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent tracer to study chemical reactions and molecular interactions.

Biology: Employed in cell labeling and tracking, allowing researchers to monitor cell proliferation and migration.

Medicine: Utilized in diagnostic assays to detect reactive oxygen species and other cellular processes.

Industry: Applied in high-throughput screening assays for drug discovery and development

Comparaison Avec Des Composés Similaires

Similar Compounds

Carboxyfluorescein diacetate succinimidyl ester: Similar in structure and function, used for cell labeling and tracking.

5-Carboxy-tetramethylrhodamine N-succinimidyl ester: Another fluorescent tracer used in various biological applications.

Uniqueness

Carboxy-DCFDA N-succinimidyl ester is unique due to its high cell permeability and ability to form a stable covalent bond with intracellular proteins, making it highly effective for long-term cell labeling and tracking .

Propriétés

Numéro CAS |

147265-60-9 |

|---|---|

Formule moléculaire |

C30H21Cl2NO11 |

Poids moléculaire |

642.4 g/mol |

Nom IUPAC |

(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate;(2,5-dioxopyrrolidin-1-yl) acetate |

InChI |

InChI=1S/C24H14Cl2O7.C6H7NO4/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19;1-4(8)11-7-5(9)2-3-6(7)10/h3-10H,1-2H3;2-3H2,1H3 |

Clé InChI |

XVSYICLDQRKEPM-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O4)Cl)OC(=O)C)Cl |

SMILES canonique |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl.CC(=O)ON1C(=O)CCC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate](/img/structure/B6352369.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)

![1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352397.png)

![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)

![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)

![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)